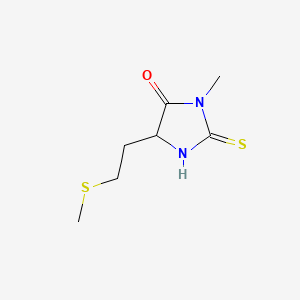
MTH-DL-Methionine
Vue d'ensemble
Description
MTH-DL-Methionine is a methylthiohydantoin amino acid derivative . It is an aliphatic, sulfur-containing, essential amino acid . It is a crucial component in animal nutrition and human health .
Synthesis Analysis
This compound is mainly prepared by chemical synthesis . The common method is to react methionine with dimethyl sulfoxide (DMSO) or other suitable solvents and synthesize them under appropriate conditions .Molecular Structure Analysis
The molecular weight of this compound is 204.31 . The SMILES string isCSCCC1NC(=S)N(C)C1=O and the InChI is 1S/C7H12N2OS2/c1-9-6(10)5(3-4-12-2)8-7(9)11/h5H,3-4H2,1-2H3,(H,8,11) . Chemical Reactions Analysis
Methionine and its hydroxy analogues are chemically produced using non-renewable feedstock such as propene . The reaction of methionine with glycine in sodium hydroxide forms a solution .Physical And Chemical Properties Analysis
This compound has a molecular formula ofC7H12N2OS2 and a molar mass of 204.31 . It has a density of 1.29±0.1 g/cm3 (Predicted), a melting point of 79.5-80.5 °C, and a boiling point of 290.3±32.0 °C (Predicted) .
Applications De Recherche Scientifique
Methionine Metabolism in Animal Production
Methionine (Met) is crucial in biological processes such as methylation and antioxidant properties, in addition to protein synthesis. Research by Zuo et al. (2019) investigated the effects of different Met sources, including DL-Methionine, on Met metabolism in small intestinal porcine epithelial cell lines. They found that DL-Methionine, compared to other sources, affected transmethylation and remethylation of Met and promoted trans-sulfur metabolism. This study provides a theoretical basis for selecting Met sources in livestock (Zuo et al., 2019).
Gene Expression and Metabolism
The effects of increasing concentrations of DL-methionine on theexpression of genes controlling methionine regeneration and gluconeogenesis were studied by Zhang et al. (2016). They explored the regulation of key genes for Met metabolism in bovine primary hepatocytes. The study demonstrated that increased DL-Methionine concentrations decreased the expression of genes involved in Met regeneration, indicating its role in Met metabolism regulation (Zhang et al., 2016).
Role in Folate Pathway and Disease Susceptibility
A study by Zhang et al. (2018) explored the role of methionine synthase (METH) in the folate pathway, which is important in DNA synthesis and methylation. Their research found a significant association between a common polymorphism in the METH gene and increased prostate cancer risk, highlighting the critical role of methionine in disease susceptibility (Zhang et al., 2018).
Methionine in Plant Metabolism
Kusano et al. (2010) conducted a study on methionine over-accumulation in Arabidopsis thaliana. Their research, using a metabolomics approach, indicated that methionine accumulation impacts several metabolic pathways, including those associated with polyamines, which are critical in plant growth and stress responses (Kusano et al., 2010).
Methionine in Human Health and Genetic Polymorphisms
Levin and Varga (2016) discussed the role of the 5,10 methylenetetrahydrofolate reductase (MTHFR) enzyme in folate metabolism, which is crucial for DNA methylation and gene regulation. They highlighted the clinical implications of MTHFR polymorphisms in various disorders, providing insights into the significant role of methionine in human health (Levin & Varga, 2016).
Methionine in Aquaculture
Zhou et al. (2021) researched the effects of DL-Methionine on growth, amino acid profiles, and gene expression in common carp. Their findings showed that DL-Methionine supplementation improved growth performance and influenced the expression of genes related to taurine and protein synthesis, indicating its importance in aquaculture nutrition (Zhou et al., 2021).
Methionine in Fungal Pathogenicity
Yan et al. (2013) identified the significance of methylenetetrahydrofolate reductase (MTHFR) in the rice blast fungus Magnaporthe oryzae. Their study revealed that the MTHFR gene, MET13, is essential for infection-related morphogenesis in this fungus, underscoring the role of methionine in microbial pathogenicity (Yan et al., 2013).
Methionine in Cancer Risk and Treatment
Toffoli et al. (2003) examined the relationship between the methylenetetrahydrofolate reductase 677C→T polymorphism and toxicity in ovarian cancer patients treated with methotrexate. They found that the TT MTHFR 677 genotype was associated with significant toxicity and hyperhomocysteinemia, highlighting the impact of methionine metabolism on cancer treatment outcomes (Toffoli et al., 2003).
Methionine in Insect Development
Pan and Telfer (1996) investigated the role of methionine-rich hexamerin in the development and reproduction of luna moths. They found that methionine-rich storage proteins support egg formation and adult tissue protein synthesis, demonstrating methionine's importance in insect physiology (Pan & Telfer, 1996).
Mécanisme D'action
Target of Action
MTH-DL-Methionine, a methylthiohydantoin amino acid derivative , primarily targets the methionine metabolic pathway. Methionine is an essential amino acid that plays a crucial role in many body functions . It is a key component in protein synthesis and is involved in the formation of several important compounds, including S-adenosylmethionine (SAMe), L-homocysteine, L-cysteine, taurine, and sulfate .
Mode of Action
It is known that methionine, and by extension this compound, may have antioxidant activity . It is thought that metabolism of high doses of certain substances in the liver can lead to decreased levels of hepatic glutathione and increased oxidative stress. As a precursor to L-cysteine, methionine plays a role in replenishing glutathione levels, thereby potentially exerting a protective effect against oxidative stress .
Biochemical Pathways
This compound is involved in the methionine cycle, also known as the one-carbon metabolism pathway . This cycle is fundamental for the synthesis and recycling of methionine and its derivative, SAMe . SAMe serves as a universal methyl donor in numerous cellular methylation reactions, influencing various metabolic pathways and cellular processes ranging from protein synthesis to DNA methylation . Methionine can also be metabolized via the transsulfuration pathway, leading to the synthesis of another important amino acid, cysteine .
Pharmacokinetics
Methionine, an essential amino acid, cannot be synthesized by the body and must be obtained from the diet . Once ingested, methionine is absorbed in the small intestine and transported to the liver, where it is metabolized . The metabolic products are then distributed throughout the body via the bloodstream .
Result of Action
The primary result of this compound’s action is its involvement in protein synthesis and the formation of several important compounds . By serving as a precursor to these compounds, this compound plays a crucial role in various cellular processes, including gene expression, chromatin structure, and cellular signaling pathways .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the availability of methionine in the diet can directly impact its metabolic pathways . Additionally, certain physiological conditions, such as oxidative stress, can influence the demand for methionine and its metabolic products
Safety and Hazards
Orientations Futures
The demand for MTH-DL-Methionine is significantly influenced by the growth of the global meat industry, as increased meat consumption drives the need for efficient animal feed additives to enhance animal health and productivity . Evonik Industries AG is making progress with the expansion of its DL-methionine production plant in Singapore .
Analyse Biochimique
Biochemical Properties
MTH-DL-Methionine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is based on its unique structural characteristics and chemical modifications .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also affects metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
3-methyl-5-(2-methylsulfanylethyl)-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS2/c1-9-6(10)5(3-4-12-2)8-7(9)11/h5H,3-4H2,1-2H3,(H,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSMFARWFJRERX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(NC1=S)CCSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
877-49-6 | |
| Record name | 3-methyl-5-[2-(methylsulfanyl)ethyl]-2-sulfanylideneimidazolidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,6-Dimethylbicyclo[3.1.1]heptane-2,4-dione](/img/structure/B3332133.png)

![2H-Benzo[e][1,2,4]thiadiazine-3(4H)-thione 1,1-dioxide](/img/structure/B3332152.png)
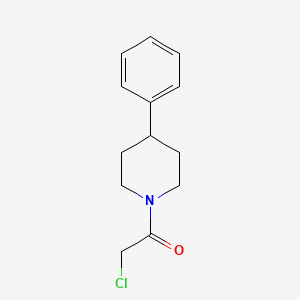
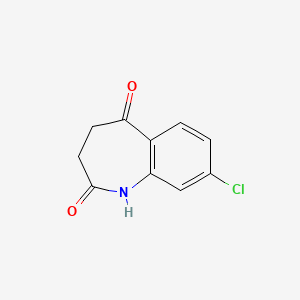
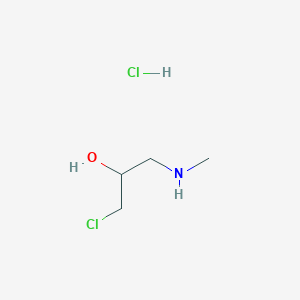

![7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3332173.png)

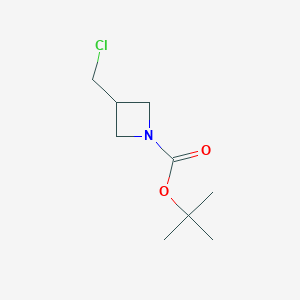
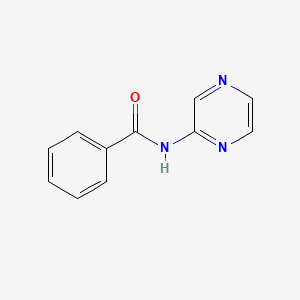
![2-(Dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B3332208.png)
![5-Methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B3332228.png)